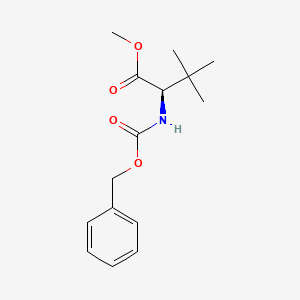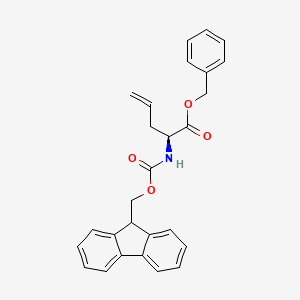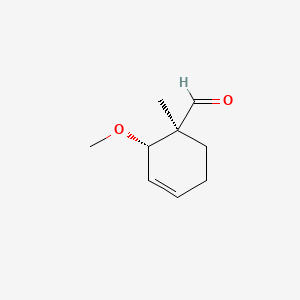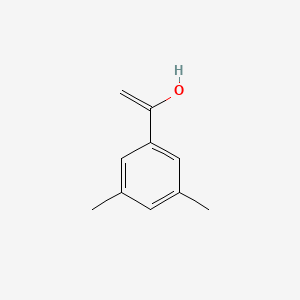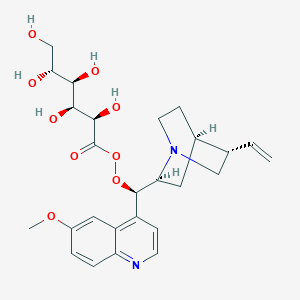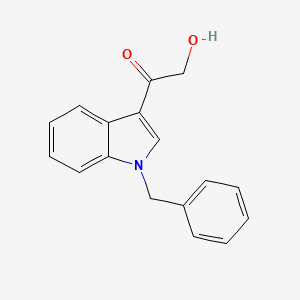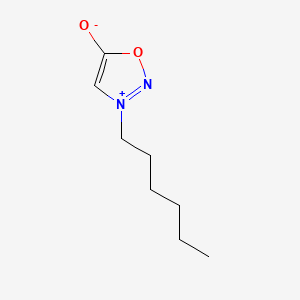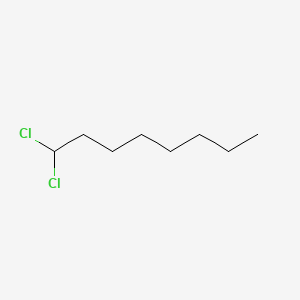
1,1-Dichlorooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2This compound is typically a colorless liquid at room temperature and has a variety of applications in chemical synthesis and industrial processes .
準備方法
1,1-Dichlorooctane can be synthesized through several methods. One common synthetic route involves the chlorination of octane. This process typically uses chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the octane molecule. The reaction conditions often include controlled temperatures and the use of solvents to manage the reaction rate and yield .
Industrial production methods for this compound may involve large-scale chlorination processes where octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other chlorinated byproducts .
化学反応の分析
1,1-Dichlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of octene.
Oxidation and Reduction Reactions: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
科学的研究の応用
1,1-Dichlorooctane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biological Studies: In biological research, this compound can be used to study the effects of chlorinated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and metabolism.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dichlorooctane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. These interactions can disrupt cellular processes and lead to toxic effects. The pathways involved in its metabolism include oxidation and conjugation reactions, which help in the detoxification and elimination of the compound from the body .
類似化合物との比較
1,1-Dichlorooctane can be compared with other similar chlorinated hydrocarbons, such as:
1,1-Dichloroethane: This compound has a shorter carbon chain and different physical properties.
1,1-Dichlorobutane: Similar to this compound but with a shorter carbon chain, it is used in organic synthesis and as an intermediate in chemical manufacturing.
1,8-Dichlorooctane: This isomer has chlorine atoms at different positions on the carbon chain, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the balance of its physical and chemical properties, making it suitable for a range of applications in both research and industry.
特性
CAS番号 |
20395-24-8 |
|---|---|
分子式 |
C8H16Cl2 |
分子量 |
183.12 g/mol |
IUPAC名 |
1,1-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-4-5-6-7-8(9)10/h8H,2-7H2,1H3 |
InChIキー |
OQYNFBPKTVQOKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
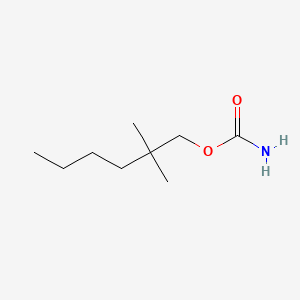
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

